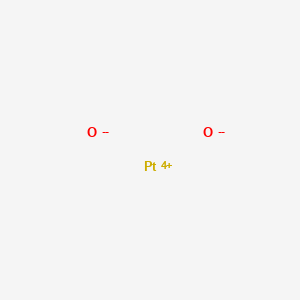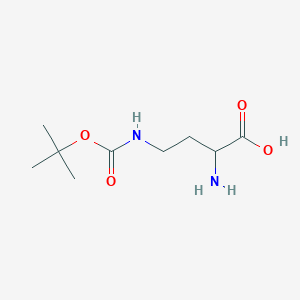
Einecs 234-379-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 234-379-0, also known as platinum(IV) oxide, is a chemical compound with the molecular formula PtO₂. It is commonly referred to as Adams’ catalyst, named after the chemist Roger Adams who first prepared it. This compound is widely used in various chemical reactions, particularly in the field of catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(IV) oxide can be prepared by heating chloroplatinic acid (H₂PtCl₆) in the presence of sodium nitrate (NaNO₃). The reaction typically occurs at elevated temperatures, around 450°C, resulting in the formation of platinum(IV) oxide and sodium chloride (NaCl) as a byproduct .
Industrial Production Methods
In industrial settings, platinum(IV) oxide is produced through the oxidation of platinum metal using concentrated nitric acid (HNO₃). The process involves dissolving platinum in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid, which is then treated with sodium nitrate to yield platinum(IV) oxide .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(IV) oxide undergoes various types of chemical reactions, including:
Oxidation: Platinum(IV) oxide can act as an oxidizing agent, facilitating the oxidation of organic and inorganic compounds.
Reduction: It can be reduced to platinum metal (Pt) in the presence of hydrogen gas (H₂), a reaction commonly used in catalytic hydrogenation processes.
Substitution: Platinum(IV) oxide can participate in substitution reactions, where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under mild conditions.
Reduction: Hydrogen gas (H₂) is typically used as the reducing agent at elevated temperatures and pressures.
Substitution: Ligands such as ammonia (NH₃) and phosphines (PR₃) are often used in substitution reactions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized. For example, alcohols can be oxidized to aldehydes or ketones.
Reduction: The primary product is platinum metal (Pt).
Substitution: The products vary based on the ligands involved in the reaction.
Wissenschaftliche Forschungsanwendungen
Platinum(IV) oxide has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds.
Biology: Platinum(IV) oxide is used in the preparation of platinum-based drugs, such as cisplatin, which are employed in cancer treatment.
Medicine: It plays a role in the development of diagnostic tools and therapeutic agents.
Industry: Platinum(IV) oxide is utilized in the production of fine chemicals, pharmaceuticals, and in various catalytic processes.
Wirkmechanismus
The mechanism of action of platinum(IV) oxide involves its ability to act as a catalyst in various chemical reactions. In hydrogenation reactions, platinum(IV) oxide facilitates the adsorption of hydrogen gas onto its surface, where the hydrogen molecules dissociate into atoms. These hydrogen atoms then react with the substrate, leading to the reduction of unsaturated bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(II) oxide (PtO): Unlike platinum(IV) oxide, platinum(II) oxide is less stable and has different catalytic properties.
Palladium(II) oxide (PdO): Palladium(II) oxide is another transition metal oxide used in catalysis, but it has distinct reactivity and applications compared to platinum(IV) oxide.
Ruthenium(IV) oxide (RuO₂): Ruthenium(IV) oxide is used in similar catalytic processes but has different electronic properties and reactivity.
Uniqueness
Platinum(IV) oxide is unique due to its high stability, strong oxidizing properties, and effectiveness as a catalyst in hydrogenation reactions. Its ability to facilitate a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
oxygen(2-);platinum(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Pt/q2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYCMIJBVIKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-89-8, 1314-15-4 |
Source


|
| Record name | Platinum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLATINIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U12312Y2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)




![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)
![Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt](/img/structure/B7853760.png)
![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)


![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)

